molecular formula C17H24BrNO2 B3051955 Hyaluronidase CAS No. 9001-54-1

Hyaluronidase

Cat. No.: B3051955
CAS No.: 9001-54-1
M. Wt: 354.3 g/mol
InChI Key: SVMKEDBUSSWSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyaluronidase is a glycosyl hydrolase enzyme that catalyzes the degradation of hyaluronic acid (HA), a major component of the extracellular matrix (ECM). By breaking down HA into smaller oligosaccharides, this compound facilitates tissue permeability, fluid diffusion, and ECM remodeling . Clinically, it is widely used to enhance drug absorption, dissolve HA-based dermal fillers, and manage vitreous hemorrhage . Recombinant human this compound (e.g., HYSORPTASE®) and animal-derived variants (e.g., ovine this compound, Vitrase®) are common formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyaluronidase can be prepared through recombinant DNA technology, where the gene encoding the enzyme is inserted into a host organism, such as Escherichia coli or Chinese Hamster Ovary (CHO) cells. The host organism then produces the enzyme, which is subsequently purified .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically modified microorganisms. The enzyme is extracted and purified through techniques such as ion-exchange chromatography and size-exclusion chromatography . The production conditions typically include maintaining optimal pH, temperature, and nutrient supply to maximize enzyme yield .

Scientific Research Applications

Hyaluronidase is an enzyme that breaks down hyaluronic acid, a major component of the extracellular matrix . It has been used in medicine for over 60 years to increase drug absorption in tissues and reduce tissue damage . this compound has received FDA approval for subcutaneous fluid infusion, accelerating drug absorption, managing extravasation, and promoting contrast media absorption in urinary tract angiography . It is also approved in Europe for increasing hematoma absorption .

This compound in the Body

When injected, this compound activity decreases over time due to dilution, diffusion, and deactivation by anti-hyaluronidase activity . Studies in rodents show a subcutaneous half-life of less than 30 minutes, with activity partially maintained up to 1 hour . In human plasma, the half-life is 2 to 3 minutes after intravenous injection, with no sustained elevation of serum levels, even after repeated injections . This short half-life is attributed to this compound inhibitors in plasma and metabolism in the kidneys and liver .

Hyaluronic Acid Fillers and this compound

This compound can dissolve hyaluronic acid fillers by accessing intramolecular bonds within hyaluronic acid . Factors affecting access include the number of crosslinks and the concentration of hyaluronic acid . Highly cross-linked fillers require longer dissolution times, and higher hyaluronic acid concentrations dissolve more slowly . Monophasic fillers are less soluble than polyphasic fillers due to less exposure to this compound . Subcutaneous injections of this compound can treat filler-induced vascular embolism, and injecting 30–50 IU or more in one location, or ideally 100 IU or more, is effective .

Clinical Applications of this compound

This compound has various clinical applications, including both approved and off-label uses :

  • Approved Applications:
    • Subcutaneous fluid infusion (hypodermoclysis)
    • As an adjuvant to accelerate the absorption and dispersion of drugs in subcutaneous tissue or to manage extravasation
    • As an adjunct to promote the absorption of contrast media in urinary tract angiography (subcutaneous urography)
    • Increasing hematoma absorption in Europe
  • Off-Label Applications:
    • Dissolving hyaluronic acid fillers
    • Treating granulomatous foreign body reactions
    • Treating skin necrosis associated with filler injections
    • Reversal of uncomplicated hyaluronic acid filler injection nodules

This compound is also being explored for potential future applications in surgery, aesthetic medicine, immunology, and oncology .

This compound for Dermal Filler Complications

Comparison with Similar Compounds

Comparison with Similar Enzymes

Structural and Functional Comparisons

Hyaluronidase belongs to the glycosyl hydrolase family, targeting HA specifically. Other ECM-degrading enzymes include collagenase , elastase , and heparinase , each with distinct substrates and mechanisms:

Enzyme Substrate Class Key Function Clinical Applications
This compound Hyaluronic acid Glycosyl hydrolase Degrades HA, enhances drug diffusion Filler dissolution, vitreous hemorrhage treatment
Collagenase Collagen Metalloproteinase Cleaves collagen fibrils Wound debridement, Dupuytren’s contracture
Elastase Elastin Serine protease Degrades elastin Target in emphysema, chronic obstructive pulmonary disease (COPD)
Heparinase Heparan sulfate Glycosaminoglycan lyase Cleaves heparan sulfate Anticoagulant research, cancer metastasis studies

Source Variants and Activity

  • Human vs. Bacterial this compound : Human this compound (e.g., recombinant HYSORPTASE®) is used in clinical settings for biocompatibility, while bacterial variants (e.g., Streptococcus agalactiae this compound) are studied for their role in pathogenicity .
  • Ovine this compound : Vitrase® (ovine-derived) demonstrated efficacy in resolving vitreous hemorrhage within 1–2 months in clinical trials .

Inhibitor Profiles

This compound inhibitors are critical for modulating HA degradation in pathologies like cancer and inflammation:

Inhibitor Type Examples IC50/Activity Source
Natural Compounds Isorhamnetin 3-O-rutinoside 49.3 µM Faucaria tuberculosa
Lichen extracts (P. sulcata, E. prunastri) Higher activity than β-escin Lichens
Synthetic Inhibitors Benzimidazole derivatives Varied IC50 (Table 1, ) Laboratory-synthesized
Reference Standards Luteolin 116.16 µM Plant-derived

In contrast, elastase inhibitors (e.g., sivelestat) and collagenase inhibitors (e.g., tetracyclines) target different enzymatic pathways .

Clinical and Research Implications

Pathological Roles

  • Cancer : this compound-generated HA fragments promote tumor invasion and angiogenesis .
  • Parasitic Infections : Haemonchus contortus this compound facilitates larval invasion in livestock, highlighting its role as a virulence factor .

Tables and Figures :

  • Table 1 : Comparative analysis of ECM-degrading enzymes.
  • Table 2 : Inhibitor profiles of this compound versus other enzymes.

Biological Activity

Hyaluronidase is an enzyme that catalyzes the degradation of hyaluronic acid, a key component of the extracellular matrix (ECM) in connective tissues. This enzymatic activity plays a significant role in various biological processes, including tissue hydration, cell migration, and inflammation. The therapeutic applications of this compound have expanded significantly, particularly in fields such as oncology, plastic surgery, and ophthalmology.

This compound hydrolyzes hyaluronic acid into smaller oligosaccharides, which facilitates the spread of drugs and other substances through tissues. This enzymatic breakdown alters tissue viscosity and permeability, enhancing drug absorption and distribution. The enzyme operates optimally at a pH range of 4.5 to 6.9, with activity influenced by factors such as temperature and enzyme concentration .

Pharmacokinetics

The pharmacokinetics of this compound reveal a rapid decline in activity post-administration. In human plasma, the half-life is approximately 2 to 3 minutes following intravenous injection, while in subcutaneous tissue, it can last up to 1 hour . The rapid clearance is attributed to the presence of endogenous inhibitors and metabolic processes in the liver and kidneys.

Table: Summary of this compound Activity Parameters

ParameterValue
Optimal pH4.5 - 6.9
Plasma Half-life2 - 3 minutes
Subcutaneous Half-life<30 minutes
Enzyme Concentration Range0.01 - 10 IU/mL

Clinical Uses

  • Oncology : this compound is utilized to enhance the delivery of chemotherapeutic agents by breaking down the ECM barriers that impede drug diffusion .
  • Plastic Surgery : It is employed to dissolve hyaluronic acid fillers in cases of overcorrection or unwanted effects .
  • Ophthalmology : In eye surgeries, this compound aids in dispersing viscoelastic substances used during procedures .

Case Studies

  • A study highlighted the effectiveness of this compound in reducing tissue damage during ischemic events by facilitating better drug penetration into affected areas .
  • Another clinical trial demonstrated that patients receiving this compound alongside standard treatment for certain cancers showed improved outcomes due to enhanced drug delivery mechanisms .

Research Findings

Recent studies have focused on optimizing the production and application of this compound from various sources, including bacterial strains like Bacillus sp. A50, which has shown promising yields and specific activity levels .

Table: Comparative Analysis of this compound Sources

SourceSpecific Activity (U/mg)Yield (U/mL)
Bacterial (Bacillus)1.02 × 10^61.5 × 10^4
MammalianVariedLow

Q & A

Basic Research Questions

Q. What experimental controls are essential when using hyaluronidase to study extracellular matrix (ECM) composition in tissue samples?

  • Methodological Answer : Include both this compound-treated and untreated control groups. For example, in HA localization studies, pretreat serial tissue sections with this compound (2 µg/ml at 37°C for 15 minutes) to digest HA, while untreated controls retain native HA. Validate specificity using histochemical methods (e.g., Alcian Blue for glycosaminoglycans) and fluorescent probes like biotinylated HA-binding protein (HABP) .

Q. How can researchers standardize this compound activity assays across different tissue types?

  • Methodological Answer : Optimize enzyme concentration, incubation time, and pH based on tissue permeability and HA density. For example, sturgeon notochord studies used 1% HCl in 70% alcohol for tissue permeabilization before this compound treatment. Validate results with parallel assays (e.g., Picrosirius Red staining for collagen) to confirm HA removal efficacy .

Q. What criteria should guide the selection of this compound isoforms for in vitro vs. in vivo studies?

  • Methodological Answer : Choose isoforms based on substrate specificity and physiological relevance. Human recombinant this compound (CAS 757971-58-7) is preferred for human tissue models due to its alignment with endogenous enzyme activity. For animal studies, select isoforms with homology to the target species to avoid cross-reactivity artifacts .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s diagnostic accuracy across cancer studies?

  • Methodological Answer : Conduct systematic reviews with strict inclusion criteria (e.g., studies using cytology-confirmed bladder cancer diagnoses). Apply the QUADAS-2 tool to assess study quality, focusing on biases in patient selection and index/test timing. Meta-analyses should stratify results by HA concentration thresholds and tumor stage .

Q. What strategies address variability in HA degradation kinetics when this compound is used in 3D cell culture models?

  • Methodological Answer : Quantify HA degradation rates using real-time imaging (e.g., fluorescently labeled HA) and adjust enzyme dosing dynamically. Incorporate mechanical testing (e.g., rheology) to monitor ECM stiffness changes. Use statistical tools like ANOVA to compare kinetic profiles across experimental replicates .

Q. How should researchers design multi-omics studies to explore this compound’s role in tumor microenvironment remodeling?

  • Methodological Answer : Integrate transcriptomic data (e.g., HYAL1/2 gene expression) with proteomic profiling of HA fragments and immune cell infiltration markers. Validate findings using spatial transcriptomics in this compound-treated vs. untreated tumor sections. Employ pathway analysis software (e.g., IPA) to link HA degradation to signaling networks .

Q. Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on HA depolymerization?

  • Methodological Answer : Use nonlinear regression models (e.g., Michaelis-Menten kinetics) to fit enzyme activity curves. Compare IC₅₀ values across conditions with Tukey’s post hoc tests. For imaging data, apply pixel-intensity quantification tools (e.g., ImageJ) to measure HA removal efficiency .

Q. How can researchers validate this compound specificity in complex biological matrices?

  • Methodological Answer : Perform inhibition assays with HA oligosaccharides or competitive inhibitors (e.g., heparin). Confirm results with mass spectrometry to detect HA-derived disaccharides. Include negative controls with heat-inactivated enzyme to rule out non-specific degradation .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to this compound use in human-derived tissue research?

  • Methodological Answer : Obtain informed consent for tissue collection and adhere to institutional review board (IRB) protocols. For clinical biomarker studies, anonymize patient data and disclose this compound’s experimental role in consent forms. Follow CONSORT or STROBE guidelines for transparent reporting .

Q. How should researchers report conflicting data on this compound’s pro- vs. anti-tumor effects?

  • Methodological Answer : Contextualize findings by comparing model systems (e.g., in vitro vs. xenograft) and HA fragment sizes. Discuss limitations such as enzyme purity or off-target effects. Use PRISMA frameworks for systematic reviews to highlight gaps in mechanistic evidence .

Q. Tables for Reference

Table 1 : Key Parameters for this compound Activity Assays

ParameterExample Values/ProtocolsReference
Enzyme Concentration2 µg/ml in pre-heated solution
Incubation Time15–60 minutes
Validation MethodPicrosirius Red staining

Table 2 : Common Pitfalls in this compound Studies

PitfallMitigation StrategyReference
Non-specific HA degradationUse competitive inhibitors or isoform-specific antibodies
Inconsistent tissue prepStandardize permeabilization (e.g., 1% HCl in 70% alcohol)

Properties

IUPAC Name

6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMKEDBUSSWSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White cake; [Sigma-Aldrich MSDS]
Record name Hyaluronidase
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14776
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid. Hyaluronic acid is a key component of the extracellular matrix. Injection of hyaluronidase with other fluids, drugs, or radiopaque agents improves the ability of these other compounds to permeate the extracellular space more easily.
Record name Hyaluronidase
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

9001-54-1, 37326-33-3
Record name Hyaluronidase
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hyaluronidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hyaluronoglucosaminidase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hyaluronidase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hyaluronidase
Reactant of Route 2
Reactant of Route 2
Hyaluronidase
Reactant of Route 3
Reactant of Route 3
Hyaluronidase
Reactant of Route 4
Hyaluronidase
Reactant of Route 5
Hyaluronidase
Reactant of Route 6
Reactant of Route 6
Hyaluronidase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.